2-Fluorophenyl-1,3-diboronic acid

Overview

Description

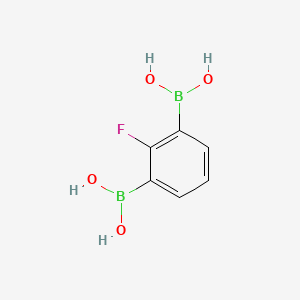

2-Fluorophenyl-1,3-diboronic acid is a boronic acid derivative characterized by the presence of two boronic acid groups attached to a phenyl ring substituted with a fluorine atom. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorophenyl-1,3-diboronic acid typically involves the borylation of 2-fluorophenyl derivatives. One common method is the palladium-catalyzed borylation of 2-fluorophenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for cost-efficiency and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorophenyl-1,3-diboronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to corresponding phenols or quinones.

Reduction: Formation of boronic esters or alcohols.

Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include phenols, boronic esters, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Role as a Reagent

2-Fluorophenyl-1,3-diboronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to form stable complexes with diols makes it valuable in various synthetic pathways. The presence of the fluorine atom enhances its reactivity and selectivity in reactions involving nucleophiles and electrophiles .

Synthetic Methods

Several methods have been developed for synthesizing this compound. These methods often involve the reaction of boron reagents with appropriate phenolic compounds under controlled conditions to ensure high yields and purity.

Biosensing Applications

Glucose Sensors

One of the most prominent applications of this compound is in the development of glucose sensors. Boronic acids are known for their ability to selectively bind cis-diols found in sugars and glycoproteins, making them ideal candidates for biosensing applications. This compound has been utilized in various glucose sensing strategies, including fluorescent probes for continuous glucose monitoring .

Mechanism of Action

The binding mechanism involves the formation of a reversible covalent bond between the boronic acid group and the hydroxyl groups of glucose. The presence of fluorine may influence the binding affinity and specificity towards glucose, enhancing sensor performance .

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit potential anticancer properties. Studies have focused on its ability to inhibit androgen receptors in prostate cancer cells, suggesting a role in developing new antiandrogen therapies . The fluorine substitution is believed to enhance the compound's antiproliferative activity against cancer cell lines such as LAPC-4 and PC-3 .

Metabolic Disorders Treatment

Boronic acids, including this compound, have been explored for their therapeutic potential in treating metabolic disorders such as diabetes and obesity. They can modulate insulin secretion and improve glucose tolerance by interacting with specific biological targets involved in metabolic pathways . This application highlights their potential in developing novel treatments for conditions characterized by insulin resistance.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| This compound | Contains two boronic acid groups | Enhanced reactivity due to fluorine substitution |

| 4-Fluorophenylboronic acid | Single boronic acid group | Different binding characteristics compared to diboronic acids |

| 5-Trifluoromethylphenylboronic acid | Trifluoromethyl group attached | Potentially higher lipophilicity and receptor affinity |

Case Studies

Glucose Monitoring Systems

A notable case study involves the development of a diboronic-acid-based glucose sensor that has received FDA approval for continuous monitoring. This system utilizes the unique properties of boronic acids to provide real-time glucose measurements with minimal invasiveness .

Antimicrobial Studies

Another area of research has focused on the antimicrobial properties of boron-containing compounds. Studies have shown that certain derivatives exhibit moderate activity against various pathogens, indicating potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which 2-Fluorophenyl-1,3-diboronic acid exerts its effects is largely dependent on its ability to form stable complexes with various biomolecules and catalysts. The boronic acid groups can interact with diols and other nucleophiles, facilitating the formation of boronate esters. These interactions are crucial in enzyme inhibition and the development of boron-containing drugs .

Comparison with Similar Compounds

Phenylboronic acid: Lacks the fluorine substitution, leading to different reactivity and applications.

2-Fluorophenylboronic acid: Contains only one boronic acid group, making it less versatile in certain synthetic applications.

1,3-Diboronic acids: Other derivatives with different substituents on the phenyl ring.

Uniqueness: 2-Fluorophenyl-1,3-diboronic acid is unique due to the presence of both fluorine and two boronic acid groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific interactions with biological targets.

Biological Activity

2-Fluorophenyl-1,3-diboronic acid is a boronic acid derivative that has gained attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features contribute to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial activity against a range of pathogens. In studies involving structurally similar compounds, such as 3-substituted phenylboronic acids, significant antibacterial effects were noted against Gram-positive and Gram-negative bacteria, including Bacillus cereus . The mechanism of action is hypothesized to involve the inhibition of key enzymatic pathways essential for bacterial growth.

Table 1: Antibacterial Activity of Boronic Acids

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus cereus | < 10 µg/mL |

| Other phenylboronic acids | Various strains | Varies (generally > 10 µg/mL) |

Anticancer Activity

In addition to its antibacterial properties, this compound and its derivatives have shown promise as anticancer agents . A study highlighted the structure-activity relationship (SAR) of boronic acid derivatives, revealing that certain modifications enhance their potency against cancer cell lines . For instance, the incorporation of fluorine atoms has been associated with increased cellular uptake and improved selectivity towards cancer cells.

Table 2: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HeLa (cervical) | < 5 |

| Other boronic acids | Various lines | Varies |

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in critical cellular processes. Molecular docking studies suggest that this compound binds effectively to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This binding disrupts normal cellular functions and leads to cell death in susceptible organisms.

Study on Antibacterial Activity

A recent study utilized molecular docking and in vitro assays to evaluate the antibacterial efficacy of various boronic acids, including this compound. The results demonstrated that this compound exhibited superior binding affinities compared to standard antibiotics like fluconazole and levofloxacin . The study's findings support the potential use of boronic acids as novel antibacterial agents.

Research on Anticancer Effects

Another investigation focused on the anticancer properties of boronic acids, highlighting their ability to inhibit proteasome activity in cancer cells. The study found that compounds similar to this compound showed significant cytotoxicity against multiple cancer cell lines, indicating their potential for development into effective cancer therapeutics .

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 2-Fluorophenyl-1,3-diboronic acid, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sequential borylation of a fluorinated benzene derivative. A common approach is halogen-metal exchange followed by quenching with a borating agent (e.g., B(OMe)₃). For purity optimization, recrystallization from anhydrous THF or toluene under inert conditions is advised to avoid hydrolysis. Chromatographic purification using silica gel with a non-polar solvent system (e.g., hexane/ethyl acetate) can isolate the product while minimizing boronic acid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron environments, while ¹⁹F NMR identifies fluorine substitution patterns .

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and O-H bonds (broad ~3200 cm⁻¹) validate boronic acid functionality.

- Mass Spectrometry : High-resolution ESI-MS ensures molecular weight confirmation and detects potential side products .

Q. How can the stability of this compound be maintained during storage?

- Methodological Answer : Store under anhydrous conditions at 0–4°C in amber vials to prevent hydrolysis and photodegradation. For long-term stability, convert to the more stable pinacol ester derivative (via reaction with pinacol in refluxing toluene) and regenerate the boronic acid as needed .

Advanced Research Questions

Q. How does the fluorine substituent influence the acidity and tautomeric equilibria of the boronic acid groups?

- Methodological Answer : Fluorine’s electron-withdrawing effect increases the Lewis acidity of adjacent boronic groups, enhancing their reactivity in cross-coupling reactions. Tautomeric equilibria between trigonal (boronic acid) and tetrahedral (boronate) forms can be studied via pH-dependent ¹¹B NMR. Computational modeling (e.g., DFT) further quantifies the thermodynamic preference for specific tautomers .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : Protodeboronation is minimized by:

- Using Pd catalysts with bulky ligands (e.g., SPhos) to reduce β-hydride elimination.

- Maintaining neutral to slightly basic conditions (pH 7–9) to stabilize the boronate intermediate.

- Avoiding protic solvents; instead, use THF or dioxane with degassed aqueous bases (e.g., K₂CO₃) .

Q. How does the dual boronic acid functionality affect regioselectivity in multi-component coupling reactions?

- Methodological Answer : The 1,3-diboronic acid structure enables sequential cross-coupling, where one boronic acid reacts preferentially due to steric or electronic factors. For example, in iterative Suzuki couplings, the less hindered boronic acid group (ortho to fluorine) reacts first. Competitive experiments with isotopic labeling (¹⁰B/¹¹B) or kinetic studies (via in-situ IR) can elucidate selectivity .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

- Methodological Answer : Boronic acids often form hydrates or oligomers in crystals, complicating structure determination. To resolve this:

- Co-crystallize with a stabilizing agent (e.g., 4-(dimethylamino)pyridine).

- Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.

- Refine data with SHELXL, leveraging constraints for disordered boron-oxygen bonds .

Q. Data Contradictions and Validation

Q. How should researchers reconcile conflicting reports on the reactivity of fluorinated diboronic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity or catalyst choice. For validation:

Properties

IUPAC Name |

(3-borono-2-fluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVHMMKXCCYYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)B(O)O)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7B2FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.